Methyl 3-aminothiophene-2-carboxylate

Descripción general

Descripción

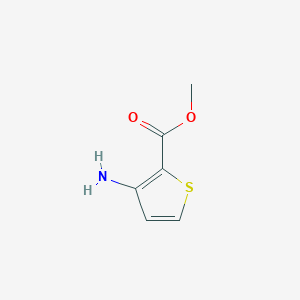

Methyl 3-aminothiophene-2-carboxylate (CAS: 22288-78-4) is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 3-position and a methyl ester at the 2-position. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials.

Métodos De Preparación

The synthesis of Methyl 3-aminothiophene-2-carboxylate typically involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Industrial production methods may involve the use of methanol, sodium methoxide, and methyl mercaptoacetate, followed by the addition of dichloropropionitrile methanol solution . The reaction mixture is then heated, and the product is crystallized and filtered to obtain the final compound .

Análisis De Reacciones Químicas

Reactivity of Functional Groups

The compound’s reactivity is governed by two key groups:

-

Amino Group (-NH₂) :

Participates in condensation reactions (e.g., Schiff base formation) and acts as a directing group in electrophilic substitution reactions. -

Ester Group (-COOCH₃) :

Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Example Transformation :

MATC reacts with acyl chlorides to form N-acylated derivatives , enhancing solubility for pharmaceutical applications. For instance, acetylation with acetyl chloride produces methyl 3-acetamidothiophene-2-carboxylate .

Stability and Side Reactions

MATC’s stability is influenced by:

-

Hydrogen bonding : Intermolecular N–H⋯O interactions stabilize its crystalline form.

-

pH Sensitivity : The amino group protonates under acidic conditions, altering reactivity.

Key Stability Data :

Comparative Reactivity with Isomers

MATC’s reactivity differs significantly from positional isomers:

| Isomer | Reactivity Profile |

|---|---|

| Methyl 2-aminothiophene-3-carboxylate | Lower electrophilic substitution activity |

| Methyl 4-aminothiophene-2-carboxylate | Reduced hydrogen-bonding capacity |

The 3-amino configuration in MATC optimizes electronic and steric effects for diverse transformations .

Aplicaciones Científicas De Investigación

Synthesis and Production

MATC is synthesized through various methods, including the reaction of thiophene derivatives with amine compounds. Notably, a single-step process has been developed to produce 3-aminothiophenes efficiently, which includes MATC as a key intermediate .

Pharmaceutical Applications

- Local Anesthetics

- Antitumor Agents

- Hypertension Treatment

Material Science Applications

- Organic Electronics

- Dyes and Pigments

Case Study 1: Synthesis of Quinazolinocarboline Alkaloids

A study demonstrated the use of MATC in the total synthesis of quinazolinocarboline alkaloids, which possess significant biological activities including anti-cancer properties. The synthesis involved multiple steps where MATC acted as a pivotal intermediate .

Case Study 2: Development of Thienopyrimidinone Analogs

MATC was employed in synthesizing thienopyrimidinone analogs that showed promise as potential therapeutic agents against various diseases. This research highlights the versatility of MATC in creating complex molecular structures necessary for drug development .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of Methyl 3-aminothiophene-2-carboxylate involves its ability to participate in various inter- and intra-molecular interactions. The amino and carboxyl groups in the compound can form hydrogen bonds, which play a crucial role in its biological activity . The compound’s interaction with molecular targets and pathways depends on the specific pharmaceutical application, such as inhibiting enzymes or binding to specific receptors.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs: Methyl 3-amino-4-methylthiophene-2-carboxylate

- Structure : Differs by a methyl group at the 4-position (CAS: 85006-31-1) .

- Synthetic Utility : Enhanced steric hindrance from the 4-methyl group may influence regioselectivity in cyclization or coupling reactions.

- Applications : Less commonly reported in drug synthesis compared to the parent compound, but used in specialized heterocyclic frameworks .

Heterocyclic Esters: Methyl 4-amino-5-thiazolecarboxylate

- Reactivity: Demonstrates lower reaction efficiency (38% yield) compared to methyl 3-aminothiophene-2-carboxylate (92% yield) in metal-free click chemistry .

- Solubility : Poor solubility in green solvents like eucalyptol, complicating microwave-assisted syntheses .

Functionalized Derivatives: 3-Aminothiophene-2-carbohydrazide

- Synthesis: Directly derived from this compound via hydrazine treatment .

- Bioactivity : Exhibits superior analgesic and anti-inflammatory properties compared to ester precursors, attributed to the free hydrazide moiety .

Comparative Data Table

Reaction Efficiency and Solvent Compatibility

- Microwave-Assisted Synthesis: this compound shows variable yields under microwave irradiation (e.g., 20% in CPME vs. 57% in toluene) .

- Green Solvents : Eucalyptol and 2-MeTHF are effective for Buchwald-Hartwig couplings, though microwaves reduce efficiency .

Pharmacological Profiles

Actividad Biológica

Methyl 3-aminothiophene-2-carboxylate (MATC) is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of various pharmaceutical agents, including local anesthetics and potential anticancer drugs. This article explores the biological activity of MATC, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, an amino group, and a carboxylate moiety. Its molecular formula is , and it has been studied for its ability to form hydrogen bonds, which significantly influences its biological activity.

Pharmacological Significance

- Anticancer Activity : MATC has been investigated for its potential anticancer properties. A study demonstrated that derivatives of MATC exhibited significant cytotoxic effects against leukemia cells, with measured GI50 values indicating effective growth inhibition at low concentrations .

- Local Anesthetic Properties : MATC serves as a precursor in the synthesis of carticaine, a local anesthetic widely used in dentistry. Its structural attributes allow it to interact effectively with sodium channels, blocking nerve impulse transmission .

- Antiviral Activity : Recent studies have shown that MATC derivatives possess antiviral properties, particularly against influenza viruses. Compounds derived from MATC demonstrated IC50 values in the micromolar range, indicating their potential as antiviral agents .

The biological activity of MATC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MATC and its derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation and viral replication. For instance, certain derivatives effectively disrupted the interaction between PA and PB1 subunits in influenza viruses, leading to reduced viral activity .

- Cellular Uptake and Metabolism : The compound's structure facilitates cellular uptake, where it undergoes metabolic transformations that enhance its bioactivity. Studies indicate that modifications to the S-alkyl groups on MATC can significantly affect its efficacy in cell-based assays .

Case Studies and Experimental Data

Several studies have provided insights into the biological activities of MATC:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-aminothiophene-2-carboxylate, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is typically synthesized via Gewald-like reactions or functionalization of preformed thiophene scaffolds. For example, this compound can be hydrolyzed to a carboxylic acid intermediate and subsequently decarboxylated under controlled thermal conditions to yield reactive intermediates for further derivatization . Optimization involves adjusting solvent polarity (e.g., dichloromethane for anhydrous conditions), reaction temperature (e.g., 130°C for neat reactions with thioglycolic acid), and inert atmosphere (e.g., nitrogen) to suppress side reactions .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using / NMR and mass spectrometry.

Q. How should researchers characterize this compound and its derivatives spectroscopically?

- Methodology :

- NMR : Key peaks include the methyl ester proton (~3.8 ppm, singlet) and the aromatic thiophene protons (6.5–7.5 ppm). The amine group may appear as a broad singlet at ~5.5 ppm but often requires derivatization (e.g., acetylation) for clear detection .

- IR : Look for C=O stretches (~1700 cm) and N-H stretches (~3300 cm) .

- Mass Spec : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 172 for the base compound) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodology : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (methanol-water mobile phase) for high-purity isolation. For thermally stable derivatives, recrystallization from ethanol or methanol is effective .

- Critical Note : Impurities such as unreacted thioglycolic acid or decarboxylation byproducts require rigorous washing with dilute HCl or NaHCO .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be applied to functionalize this compound for bioactive molecule synthesis?

- Methodology : Utilize Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-(morpholin-4-yl)phenylboronic acid) in the presence of Pd(PPh) and a base (e.g., NaCO) in THF/HO. Reaction conditions (16 h at 80°C) yield biaryl derivatives with ~73% efficiency .

- Data Analysis : Compare NMR shifts of the thiophene ring (e.g., downfield shifts at C-5 upon aryl substitution) to confirm regioselectivity.

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to map electrostatic potential surfaces (EPS) and identify nucleophilic sites (e.g., the amino group or thiophene C-4 position). Validate predictions experimentally via kinetic studies .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : Antibacterial activity discrepancies may arise from variations in bacterial strain resistance or compound solubility. Standardize assays using CLSI guidelines, and quantify solubility via shake-flask method in PBS (pH 7.4). Cross-reference IC values with structural analogs (e.g., tert-butyl-substituted derivatives) to identify SAR trends .

Q. Methodological Tables

| Safety Consideration | Hazard | Mitigation |

|---|---|---|

| Handling | Irritant (H315, H319) | Use fume hood, nitrile gloves |

| Storage | Moisture-sensitive | Store under N, desiccated at 4°C |

Propiedades

IUPAC Name |

methyl 3-aminothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEQNZZOOFKOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073436 | |

| Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22288-78-4 | |

| Record name | Methyl 3-aminothiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22288-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2-thiophenecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022288784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarboxylic acid, 3-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-aminothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-AMINO-2-THIOPHENECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7S8G23AHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.